molecular formula C12H21NO4 B6350984 (2R,4S)-1-[(tert-butoxy)carbonyl]-2-methylpiperidine-4-carboxylic acid CAS No. 1932336-96-3

(2R,4S)-1-[(tert-butoxy)carbonyl]-2-methylpiperidine-4-carboxylic acid

Cat. No.: B6350984
CAS No.: 1932336-96-3
M. Wt: 243.30 g/mol
InChI Key: JYCRXMSJGZWACP-BDAKNGLRSA-N
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Description

(2R,4S)-1-[(tert-butoxy)carbonyl]-2-methylpiperidine-4-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group is a common protecting group for amines, which helps to prevent unwanted reactions during synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S)-1-[(tert-butoxy)carbonyl]-2-methylpiperidine-4-carboxylic acid typically involves the protection of the amine group in 2-methylpiperidine-4-carboxylic acid with a tert-butoxycarbonyl group. This can be achieved using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the process. These systems allow for better control over reaction conditions and can lead to higher yields and purities .

Chemical Reactions Analysis

Types of Reactions

(2R,4S)-1-[(tert-butoxy)carbonyl]-2-methylpiperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Deprotection: Removal of the Boc group using acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

    Substitution: The Boc-protected amine can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Deprotection: TFA in dichloromethane or HCl in dioxane.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

    Deprotection: The primary amine is regenerated.

    Substitution: Various substituted piperidine derivatives.

    Oxidation and Reduction: Corresponding oxidized or reduced products.

Scientific Research Applications

(2R,4S)-1-[(tert-butoxy)carbonyl]-2-methylpiperidine-4-carboxylic acid is used in various fields of scientific research:

Comparison with Similar Compounds

Similar Compounds

  • (2R,4S)-1-[(tert-butoxy)carbonyl]-2-methylpiperidine-4-carboxylic acid
  • (2R,4S)-1-[(tert-butoxy)carbonyl]-2-ethylpiperidine-4-carboxylic acid
  • (2R,4S)-1-[(tert-butoxy)carbonyl]-2-phenylpiperidine-4-carboxylic acid

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of the Boc protecting group. This combination makes it particularly useful in the synthesis of stereochemically complex molecules, where control over the configuration is crucial .

Properties

IUPAC Name

(2R,4S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-8-7-9(10(14)15)5-6-13(8)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYCRXMSJGZWACP-BDAKNGLRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCN1C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H](CCN1C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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